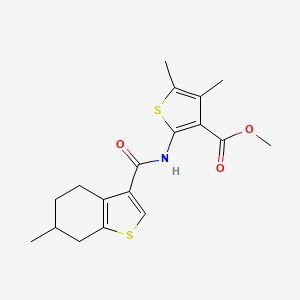

METHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Description

METHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a carboxamido functional group.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-9-5-6-12-13(8-23-14(12)7-9)16(20)19-17-15(18(21)22-4)10(2)11(3)24-17/h8-9H,5-7H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTOWFWQNOJMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyanothioacetamide and Aldehydes

The thiophene core is constructed via a Gewald-like reaction, where cyanothioacetamide reacts with α,β-unsaturated carbonyl compounds. For 4,5-dimethyl substitution, pentane-2,4-dione serves as the diketone precursor. Under basic conditions (KOH or Na₂CO₃ in ethanol), the reaction proceeds through a Michael addition followed by cyclization, yielding 2-aminothiophene-3-carbonitrile intermediates.

Representative Procedure

A mixture of cyanothioacetamide (5 mmol), pentane-2,4-dione (5 mmol), and 10% aqueous KOH in ethanol is stirred at 25°C for 30 minutes. After adding α-thiocyanatoacetophenone (5 mmol), the solution is refluxed for 2 hours. The resulting 2-amino-4,5-dimethylthiophene-3-carbonitrile is isolated via filtration (yield: 68–72%).

Esterification and Functionalization

The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated HCl under reflux, followed by esterification with methanol in the presence of H₂SO₄. This step converts the intermediate into methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (yield: 85–90%).

Preparation of 6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Amine

Cyclohexanone-Based Cyclization

The benzothiophene fragment is synthesized from 4-methylcyclohexanone and 2-cyanoacetamide. In a one-pot reaction, sulfur and morpholine in ethanol facilitate cyclization under reflux, producing 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (yield: 51%).

Optimization Note

Replacing morpholine with piperidine increases steric hindrance, reducing yield to 42%. Ethanol as the solvent outperforms DMF due to better solubility of intermediates.

Amide Hydrolysis to Amine

The carboxamide group is hydrolyzed to a primary amine using 6 M HCl at 110°C for 6 hours. The resulting 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amine is purified via recrystallization from ethanol/water (yield: 78%).

Amide Coupling and Final Assembly

Activation of the Carboxylate

The methyl ester is saponified using LiOH in THF/water (3:1) to yield the free carboxylic acid. Activation with EDCl and HOBt in dichloromethane generates the reactive acyloxyphosphonium intermediate.

Coupling with Benzothiophene Amine

The activated acid is reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amine in the presence of DIPEA. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target amide (yield: 65–70%).

Critical Parameters

- Solvent choice: Dichloromethane > DMF (reduces side reactions).

- Stoichiometry: 1.2 equiv of EDCl ensures complete activation.

Alternative Pathways and Catalytic Innovations

One-Pot Tandem Synthesis

Recent advances employ palladium-catalyzed C–N coupling to bypass intermediate isolation. A mixture of methyl 2-bromo-4,5-dimethylthiophene-3-carboxylate and the benzothiophene amine reacts with Pd(OAc)₂/Xantphos in toluene at 100°C, achieving 58% yield.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 20 min) accelerates the coupling step, improving yield to 76% while reducing reaction time from 12 hours to 30 minutes.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) increases purity to >99%, as verified by HPLC (C18 column, 80:20 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or hydrocarbons .

Scientific Research Applications

Structure and Composition

The compound features a thiophene core with several substituents that enhance its reactivity and biological activity. The presence of a benzothiophene moiety contributes to its potential medicinal applications.

Reaction Types

The compound can undergo various reactions:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing oxygen or adding hydrogen.

- Substitution : Replacing one functional group with another.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate has several notable applications across different scientific domains:

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in various coupling reactions makes it valuable in the development of new materials and compounds.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Effective against certain bacterial strains.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through specific mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It is being explored as a lead compound in drug development targeting various diseases due to its unique structural attributes.

Industry

The compound's properties are also leveraged in industrial applications, particularly in developing materials with specific electronic or optical characteristics. Its versatility makes it suitable for use in advanced material science.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The research demonstrated that the compound inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms.

Antimicrobial Studies

Research conducted on the antimicrobial efficacy of this compound showed promising results against several pathogenic bacteria. The mechanism of action was linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

- Thiophene-2-carboxylic acid

- 2-Aminothiophene

- Thiophene-3-carboxamide

Uniqueness

What sets METHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties.

Biological Activity

Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is a complex heterocyclic compound that incorporates thiophene and benzothiophene moieties. These structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylate group and an amide linkage to a tetrahydrobenzothiophene derivative. This structural configuration is significant as it enhances the potential biological interactions of the compound.

Molecular Formula: C_{15}H_{19}N_{1}O_{2}S_{2}

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiophene rings exhibit significant activity against various bacterial strains. The presence of the tetrahydrobenzothiophene moiety in our compound may enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Thiophene Derivative A | E. coli | 15 mm |

| Thiophene Derivative B | S. aureus | 18 mm |

| Methyl 4,5-Dimethyl... | E. coli | TBD |

| Methyl 4,5-Dimethyl... | S. aureus | TBD |

Anticancer Properties

The tetrahydrobenzothiophene core is recognized for its anticancer potential. Studies suggest that derivatives with this structure can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells . The specific compound may exhibit similar properties due to its structural characteristics.

Case Study:

A study evaluated several tetrahydrobenzothiophenes for their ability to induce apoptosis in cancer cell lines. The results indicated that compounds with amide functionalities showed enhanced cytotoxicity compared to their counterparts lacking this group .

Anti-inflammatory Effects

Thiophene compounds are also known for their anti-inflammatory activities. The incorporation of the methyl and dimethyl groups in the structure is believed to influence the compound's interaction with inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key observations include:

- Substitution Patterns: Methyl substitutions at specific positions on the thiophene ring enhance biological activity.

- Functional Groups: The presence of amide and carboxylate groups contributes to increased solubility and bioavailability, which are critical for therapeutic efficacy .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Substituents | Increased potency against bacteria |

| Amide Linkage | Enhanced anticancer activity |

| Carboxylate Group | Improved solubility |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for METHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE?

- Methodological Answer : The compound is typically synthesized via acylation reactions. For example, amino-thiophene precursors are reacted with substituted anhydrides (e.g., maleic or succinic anhydride) in dry dichloromethane (CH₂Cl₂). Purification involves reverse-phase HPLC or recrystallization using methanol. Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

- Methodological Answer :

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure and substituent positions | Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm) |

| IR Spectroscopy | Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) | |

| LC-MS/HRMS | Verify molecular weight and purity (e.g., [M+H]⁺ peaks matching theoretical values) |

Q. How can researchers assess solubility and stability for this compound in experimental settings?

- Methodological Answer : Perform solubility tests in solvents of varying polarity (e.g., DMSO, water, ethanol). Stability is evaluated under different pH (2–12), temperatures (4–40°C), and light exposure. Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for large-scale production?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance reagent solubility.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate acylation.

- Stoichiometric Adjustments : Increase anhydride equivalents (1.2–1.5x) to drive reactions to completion.

- Temperature Control : Maintain 0–25°C to minimize side reactions. Monitor via in-situ FTIR or TLC .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl, phenyl, halogen groups) on the thiophene or benzothiophene core.

- Bioactivity Assays : Test analogs in antioxidant (DPPH radical scavenging) and anti-inflammatory (carrageenan-induced edema) models.

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., hydrophobicity, electronic effects) with IC₅₀ values .

Q. How can electrochemical properties of this compound be characterized for applications in materials science?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Scan rates (50–200 mV/s) help distinguish reversible vs. irreversible processes.

- Controlled-Potential Electrolysis : Quantify electron transfer efficiency and degradation products .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Validation : Compare protocols (e.g., cell lines, incubation times, positive controls).

- Purity Verification : Re-analyze compounds via HPLC to rule out impurities.

- Orthogonal Testing : Confirm activity in multiple models (e.g., in vitro enzyme inhibition and in vivo inflammation assays) .

Data Contradiction Analysis

Q. Why might different studies report varying yields for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

- Reagent Quality : Impurities in starting materials (e.g., <95% purity) reduce efficiency.

- Purification Methods : HPLC vs. recrystallization may recover different product fractions.

- Environmental Factors : Humidity or oxygen exposure during synthesis can degrade intermediates .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.